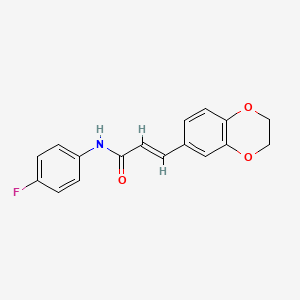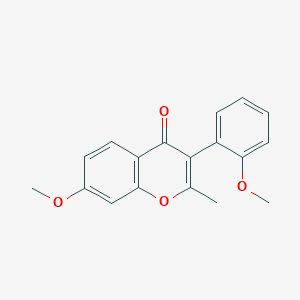
7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of extended flavonoid . Flavonoids are organic molecular entities based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursors .
Molecular Structure Analysis
The molecular structure of “this compound” is not coplanar due to the distorting effect of 3,4-dihydronaphthalen-1(2H)-one, 7-methoxy, and 2-methoxyphenyl groups . This twisted configuration may increase the likelihood of interactions with bioactive molecules .Chemical Reactions Analysis
As an extended flavonoid, “this compound” is part of a superclass comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have explored synthetic routes and chemical reactions involving compounds structurally related to 7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one. For instance, Seki et al. (2001) described a practical synthesis of a key intermediate for diltiazem, showcasing the relevance of similar compounds in synthesizing medically significant molecules (Seki et al., 2001). Similarly, Nicolaides et al. (1993) demonstrated the thermal reactions of 7-Methoxyimino-4-methylchromene-2,8-dione with various aromatic compounds, leading to products like oxazolocoumarins, highlighting the compound's role in generating heterocyclic structures (Nicolaides et al., 1993).
Biochemical Applications
The biochemical utility of compounds akin to this compound has also been a subject of research. For example, Otálvaro et al. (2010) investigated the O-methylation of phenylphenalenone phytoalexins in certain plant species, indicating the biological significance of methoxylation processes in natural product chemistry (Otálvaro et al., 2010). Additionally, Kulatilleke et al. (2006) reported a coumarin-based fluorescent photoinduced electron transfer cation sensor, which could be an area where structurally similar compounds might find applications (Kulatilleke et al., 2006).
Antimicrobial and Antifungal Properties
Wang et al. (2012) isolated new polyketides from an endolichenic fungus, demonstrating antimicrobial and radical scavenging activities. This research suggests the potential of structurally related compounds in discovering new bioactive molecules with applications in combating microbial infections and oxidative stress (Wang et al., 2012).
Catalysis and Material Science
Dahnum et al. (2019) studied the formation of defect sites on ZIF-7 and their effects on methoxycarbonylation reactions, which could be relevant for catalytic applications of structurally similar compounds (Dahnum et al., 2019).
Orientations Futures
Mécanisme D'action
Based on its structure, “7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of flavonoid . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
This twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially leading to biological activity .
Propriétés
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCLWHHADHAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
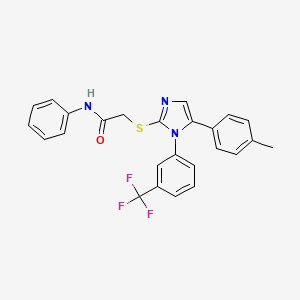
![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)

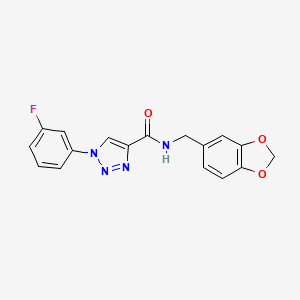
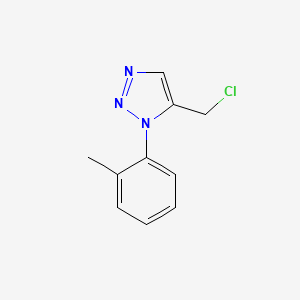
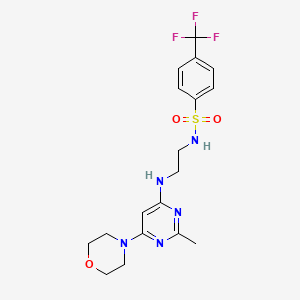
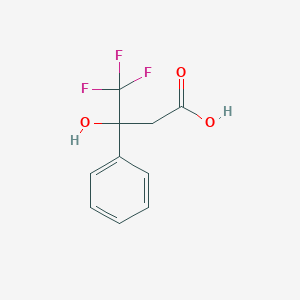
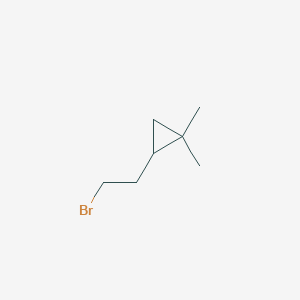
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)
